![molecular formula C23H18N2O2S B277772 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide](/img/structure/B277772.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide, also known as BTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-1 is a benzothiazole derivative that has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that targets the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene expression and the downstream effects of inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that can be easily synthesized and has high purity. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a short half-life and requires frequent dosing in animal models.
Orientations Futures
For the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide include the optimization of the synthesis method, development of more water-soluble analogs, determination of optimal dosing and administration, investigation of potential side effects, and evaluation of efficacy in clinical trials.
Méthodes De Synthèse
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide can be synthesized through a series of chemical reactions. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide involves the reaction of 2-aminothiophenol with 2-bromoanisole to form 5-(2-bromo-4-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with cinnamoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Propriétés
Formule moléculaire |
C23H18N2O2S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-13-12-17(23-25-18-9-5-6-10-21(18)28-23)15-19(20)24-22(26)14-11-16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26)/b14-11+ |
Clé InChI |
YNXKZPQLKMIHEE-SDNWHVSQSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



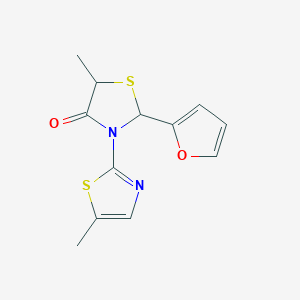
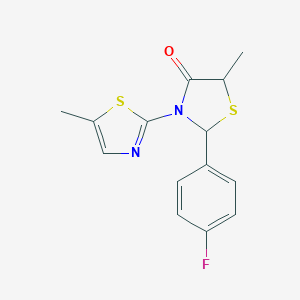

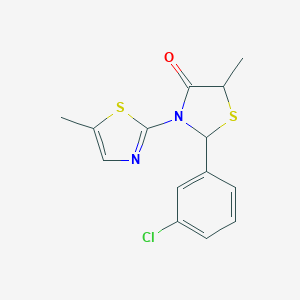
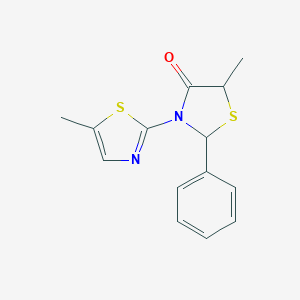
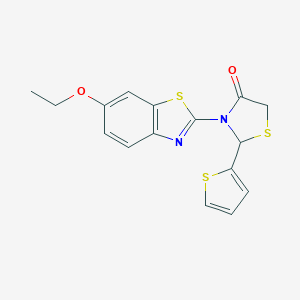

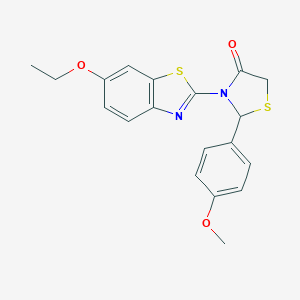

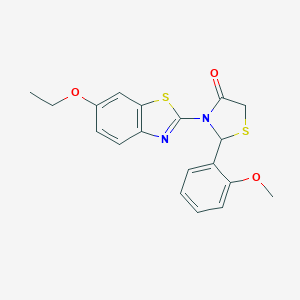

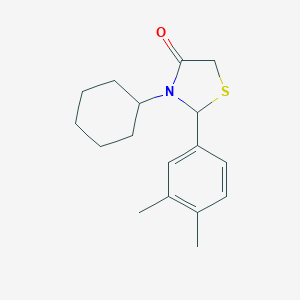
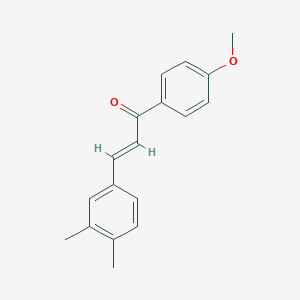
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)